molecular formula C12H11BrFN3O B4314899 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B4314899
M. Wt: 312.14 g/mol
InChI Key: DTMKUBHKJFHWAC-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a fluorophenyl group attached to the nitrogen atom of the pyrazole ring The carboxamide group is located at the 5th position of the pyrazole ring

Preparation Methods

The synthesis of 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to various physiological effects. The specific pathways involved in these interactions can vary and may require further research to elucidate.

Comparison with Similar Compounds

4-bromo-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    4-bromo-1-ethyl-N-(3-chlorophenyl)-1H-pyrazole-5-carboxamide: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    4-bromo-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-5-carboxamide: This compound has a methyl group instead of a fluorine atom on the phenyl ring, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3O/c1-2-17-11(10(13)7-15-17)12(18)16-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMKUBHKJFHWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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